2-Ethylpteridin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-ethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H8N4O/c1-2-5-11-7-6(8(13)12-5)9-3-4-10-7/h3-4H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
LGPQRQCYEQNQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=CN=C2C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethylpteridin 4 3h One
Established Synthetic Routes for Pteridinone Core Structures
The assembly of the pteridinone scaffold can be broadly categorized into two primary approaches: building the pyrazine (B50134) ring onto a pyrimidine (B1678525) precursor or, conversely, forming the pyrimidine ring from a pyrazine starting material. thieme-connect.de
Pyrimidine-Based Cyclization Strategies
The most prevalent and versatile method for pteridinone synthesis is the construction of the pyrazine ring from an appropriately substituted pyrimidine. thieme-connect.dederpharmachemica.com The classical and widely employed approach is the Isay reaction, also known as the Gabriel-Colman synthesis. thieme-connect.dewikipedia.org This reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.comwikipedia.org
To synthesize the specific target, 2-Ethylpteridin-4(3H)-one, this strategy would involve the reaction of a 2-amino-5,6-diaminopyrimidin-4(3H)-one with an ethyl-containing α-dicarbonyl compound. A plausible pathway is the condensation with 1-phenyl-1,2-propanedione (B147261) (not leading to the ethyl group at position 2) or more relevantly, an ethyl-α-ketoaldehyde. The reaction between 2,5,6-triaminopyrimidin-4(3H)-one and an appropriate dicarbonyl compound, such as methylglyoxal, is a well-established route to related pteridines. thieme-connect.de The condensation typically proceeds by initial formation of a Schiff base at the more reactive 5-amino group, followed by cyclization and dehydration to form the pyrazine ring.
Another established pyrimidine-based route is the Timmis synthesis, which utilizes the reaction of a 5-nitrosopyrimidine (B66288) with a compound containing an active methylene (B1212753) group. For instance, 2,4-diamino-5-nitroso-pyrimidine-6-one can be condensed with various ketones and aldehydes to generate pteridine (B1203161) derivatives. derpharmachemica.com
Table 1: Examples of Pteridinone Synthesis via Pyrimidine-Based Cyclization
| Pyrimidine Precursor | Dicarbonyl Reagent | Product | Reference |
| 2,5,6-Triaminopyrimidin-4(3H)-one | Diacetyl (2,3-Butanedione) | 2-Amino-6,7-dimethylpteridin-4(3H)-one | derpharmachemica.com |
| 2-Phenylpyrimidine-4,5,6-triamine | 2-Oxopropanal (Methylglyoxal) | 6-Methyl-2-phenylpteridin-4-amine | thieme-connect.de |
| 5,6-Diaminopyrimidin-4(3H)-one | Ethyl 2-ethoxy-2-hydroxyacetate | Pteridine-4,7(3H,8H)-dione | thieme-connect.de |
| 5,6-Diamino-1,3-dimethyluracil | Benzil | 1,3-Dimethyl-6,7-diphenyl-lumazine | derpharmachemica.com |
Pyrazine-Based Synthetic Approaches
An alternative, though less common, strategy involves the annulation of a pyrimidine ring onto a pre-existing, suitably functionalized pyrazine. thieme-connect.de This approach is particularly useful for synthesizing specific isomers that may be difficult to obtain via pyrimidine-based routes.
A key method involves the cyclization of a 3-aminopyrazine-2-carboxamide (B1665363) derivative. derpharmachemica.comslideserve.com For example, treatment of 3-aminopyrazine-2-carboxamide with triethyl orthoformate in acetic anhydride (B1165640) leads to the formation of pteridin-4-one. thieme-connect.de To obtain the 2-ethyl substituted target compound, this would necessitate starting with a 2-ethyl-3-aminopyrazine-2-carboxamide. The synthesis of such precursors can be challenging, often making this route less direct than pyrimidine-based strategies. Another historical synthesis involves the Hofmann rearrangement of pyrazine-2,3-dicarboxamide (B189462) to yield lumazine (B192210) (pteridine-2,4-dione). slideserve.com
Table 2: Pteridinone Synthesis from Pyrazine Precursors
| Pyrazine Precursor | Reagent(s) | Product | Reference |
| 3-Aminopyrazine-2-carboxamide | Triethyl orthoformate, Acetic Anhydride | Pteridin-4(3H)-one | thieme-connect.de |
| 3-Acetamidopyrazine-2-carboxamide | Potassium Hydroxide | 2-Methylpteridin-4(3H)-one | thieme-connect.de |
| Pyrazine-2,3-dicarboxamide | Potassium Hypobromite (Hofmann reaction) | Lumazine (Pteridine-2,4(1H,3H)-dione) | slideserve.com |
Novel Synthetic Methodologies for Varied Substitutions
Modern synthetic organic chemistry has introduced powerful new methods for creating substituted heterocyclic systems. Transition metal-catalyzed C-H functionalization has emerged as a particularly potent strategy, allowing for the direct introduction of aryl, alkyl, or other groups onto the pteridinone core without the need for pre-functionalized starting materials. mdpi.comsigmaaldrich.comorganic-chemistry.org This approach offers high atom economy and can provide access to derivatives that are difficult to synthesize using classical methods. For example, direct arylation can functionalize the pyrazine portion of the pteridinone ring, offering a novel way to introduce diverse substituents at the C-6 or C-7 positions. mdpi.com
Derivatization Strategies and Functionalization of the this compound Scaffold
Once the this compound core is synthesized, its chemical properties can be further modified through various derivatization and functionalization reactions. These transformations are key to developing analogs with tailored properties for medicinal chemistry applications.
Substitution Reactions at Ring Nitrogens
The pteridinone scaffold possesses several nitrogen atoms that can potentially undergo substitution reactions, most notably N-alkylation. The N-3 position of the pyrimidinone ring is a common site for such modifications. The alkylation of analogous N-H containing heterocyclic systems, such as quinazolinones, is well-established and typically proceeds by treatment with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a mild base such as potassium carbonate (K₂CO₃). derpharmachemica.comjuniperpublishers.com This methodology can be directly applied to this compound to introduce a wide variety of substituents at the N-3 position.
Reaction Scheme: N-3 Alkylation of this compound
This reaction introduces functional diversity at the N-3 position of the pteridinone core.
Nucleophilic Substitutions at Ring Carbons
The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms, which activates the carbon atoms towards nucleophilic attack. nih.govlibretexts.orgucsd.edu This property is particularly useful for introducing substituents when a suitable leaving group, such as a halogen, is present on the ring. For example, a chloro-substituted pteridinone can undergo nucleophilic aromatic substitution (SNAᵣ) with various nucleophiles like amines, alkoxides, or thiolates to yield a diverse range of derivatives.
More advanced strategies involve the direct nucleophilic substitution of hydrogen (C-H functionalization). This modern approach avoids the need for installing a leaving group. For instance, transition-metal-free protocols have been developed for the C-C coupling of pteridinones with electron-rich nucleophiles, allowing for direct functionalization of the pyrazine ring. mdpi.comnih.govrsc.orgpku.edu.cn These reactions often exhibit high regioselectivity, providing a powerful tool for the late-stage modification of the this compound scaffold.
Table 3: Potential Functionalization Reactions at Ring Carbons
| Reaction Type | Position(s) | Reagents/Conditions | Potential Product Type | Reference |
| Nucleophilic Aromatic Substitution (SNAᵣ) | C-6 or C-7 (if halogenated) | Amines, Alkoxides, Thiolates | 6- or 7-Amino/Alkoxy/Thio-Pteridinones | libretexts.org |
| Direct C-H Arylation | C-6 or C-7 | Aryl Halide, Palladium Catalyst | 6- or 7-Aryl-Pteridinones | organic-chemistry.org |
| Oxidative C-H Alkenylation | C-6 or C-7 | Alkene, Oxidant, Catalyst | 6- or 7-Alkenyl-Pteridinones | mdpi.com |
Organometallic Coupling Reactions
Organometallic coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the pteridinone core. openstax.org Transition metal-catalyzed cross-coupling reactions, in particular, have become indispensable in modern organic synthesis. nih.gov
While direct organometallic coupling on the 2-ethyl group of this compound is not extensively documented, related chemistries on the pteridine scaffold provide insight into potential synthetic routes. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are widely used to create C-C bonds between organoboron compounds and halides. libretexts.org This method involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. libretexts.org
Another relevant class of reactions involves Gilman reagents (lithium diorganocopper compounds), which effectively couple with organohalides. openstax.orglibretexts.org These reactions are valuable for constructing larger molecules from smaller, functionalized fragments. openstax.org The general mechanism involves the oxidation of copper, followed by a substitution reaction and reductive elimination. libretexts.org
The application of these methods to pteridinone systems would likely involve the synthesis of a halogenated pteridinone precursor. This precursor could then undergo coupling with a suitable organometallic reagent to introduce new functionalities. The reactivity of different positions on the pteridine ring would need to be carefully considered to achieve the desired regioselectivity.
| Reaction Name | Catalyst/Reagent | Reactants | Product | Key Features |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Organoboron compound, Halide/Triflate | Biaryl, vinyl, or alkynyl compounds | Forms C-C bonds, creates conjugated systems. libretexts.org |
| Gilman Reagent Coupling | Lithium diorganocopper (R₂CuLi) | Organohalide | Alkane | Builds larger molecules from smaller fragments. openstax.orglibretexts.org |
| Negishi Coupling | Palladium or Nickel catalyst | Organozinc reagent, Organohalide | Various coupled products | Utilizes organozinc reagents, which are generally less reactive than other organometallics. nih.gov |
| Heck Coupling | Palladium catalyst, Base | Alkene, Organohalide | Substituted alkene | Forms a new C-C bond at an sp² carbon. |
Side Chain Elaboration and Extension Methodologies
Modifying the 2-ethyl side chain of this compound is a key strategy for diversifying its structure and potentially its biological activity. A variety of synthetic methods can be employed for this purpose.
One common approach is the functionalization of the ethyl group. For example, halogenation of the ethyl side chain at the α- or β-position would provide a handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide range of functional groups, such as amines, alcohols, and thiols.
Another strategy involves the oxidation of the ethyl group to an acetyl or carboxylic acid moiety. These functional groups can then serve as starting points for further transformations. For instance, the acetyl group could undergo aldol (B89426) condensation or related reactions to extend the carbon chain. A carboxylic acid could be converted to an amide or ester, or it could be used in coupling reactions to attach larger molecular fragments.
The synthesis of related heterocyclic systems often involves the elaboration of side chains. For example, in the synthesis of certain quinazolinone derivatives, a key step is the reaction of a hydrazide with various electrophiles to build up complex side chains. sapub.org This highlights the general principle of using a reactive functional group as a platform for diversification.
| Starting Functional Group | Reagent/Reaction | Resulting Functional Group | Potential for Further Extension |
| Ethyl | Halogenation (e.g., NBS) | Haloethyl | Nucleophilic substitution |
| Ethyl | Oxidation (e.g., KMnO₄) | Carboxylic acid | Amide/ester formation, reduction |
| Ethyl | Oxidation (e.g., CrO₃) | Acetyl | Aldol condensation, Wittig reaction |
| Carboxylic Acid | SOCl₂, Amine | Amide | Further functionalization on the amine |
| Acetyl | Aldehyde, Base | α,β-Unsaturated ketone | Michael addition, further condensations |
Regioselective and Stereoselective Synthesis Approaches for Pteridinone Derivatives
Achieving specific regiochemistry and stereochemistry is a critical aspect of synthesizing complex molecules like pteridinone derivatives.
Regioselective Synthesis:
The synthesis of pteridines often starts from a substituted pyrimidine, and the choice of reactants and reaction conditions can dictate the position of substituents on the final pteridine ring. researchgate.net For instance, the condensation of 2,5,6-triaminopyrimidin-4(3H)-one with α-dicarbonyl compounds is a common method for pteridine synthesis. The nature of the dicarbonyl compound will determine the substitution pattern at positions 6 and 7 of the pteridine core.
In the broader context of heterocyclic chemistry, various strategies are employed to control regioselectivity. These can include the use of blocking groups, directing groups, or the careful choice of reaction conditions to favor one constitutional isomer over another. jyu.fi For example, in the synthesis of thiazole (B1198619) derivatives, the choice of base and reaction temperature can influence the regiochemical outcome. rsc.org Similarly, the synthesis of certain pyrimidine-fused quinolines can be achieved with high regioselectivity through an autocatalytic, one-pot tandem reaction. rsc.org The synthesis of imidazolidin-2-ones has also been achieved with high regioselectivity through intramolecular cyclization. mdpi.com
Stereoselective Synthesis:
When chiral centers are present in the substituents of pteridinone derivatives, controlling the stereochemistry becomes crucial. This is often achieved through the use of chiral starting materials, chiral catalysts, or stereoselective reactions.
In the synthesis of other heterocyclic systems, gold-catalyzed cascade reactions have been used for the stereoselective synthesis of complex polycyclic structures. nih.gov Furthermore, modern synthetic methods provide pathways for the highly stereoselective construction of specific geometric isomers, such as 1,3-dienes, which could be incorporated into the side chains of pteridinone derivatives. mdpi.com The stereoselective synthesis of substituted thiazoles has also been demonstrated using alkaline earth catalysts. nih.gov Silver-catalyzed reactions have been employed for the stereoselective synthesis of fully substituted ethylenes. rsc.org
Advanced Spectroscopic and Structural Elucidation of 2 Ethylpteridin 4 3h One
High-Resolution Mass Spectrometry for Molecular Characterization
The fragmentation of 2-Ethylpteridin-4(3H)-one would be expected to proceed through pathways that reflect its structure. The ethyl group at the C2 position would likely be a site of initial fragmentation, potentially leading to the loss of an ethene radical (•CH₂CH₃) or an ethylene molecule (CH₂=CH₂). The resulting fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
| [C₈H₈N₄O + H]⁺ | 177.0771 |
| [C₈H₈N₄O + Na]⁺ | 199.0590 |
| [C₈H₈N₄O + K]⁺ | 215.0329 |
Note: The data in this table is predicted and serves as a reference for expected values in an experimental setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity and spatial relationships of atoms can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons on the pteridinone ring system. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group coupled to each other. The aromatic protons on the pyrazine (B50134) ring would appear as distinct signals in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the heterocyclic system. The proton attached to the nitrogen at position 3 (N3-H) would likely appear as a broad singlet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | 1.3 | Triplet |
| CH₂ (ethyl) | 2.8 | Quartet |
| H-6 | 7.8 | Doublet |
| H-7 | 7.5 | Doublet |
| N3-H | 11.5 | Singlet (broad) |
Note: The data in this table is based on NMR prediction tools and general knowledge of similar structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The carbonyl carbon (C4) is anticipated to resonate at a significantly downfield chemical shift. The carbons of the ethyl group will appear in the upfield region, while the sp²-hybridized carbons of the pteridinone ring will be found at intermediate chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | 12.5 |
| CH₂ (ethyl) | 25.0 |
| C-2 | 160.0 |
| C-4 | 165.0 |
| C-4a | 135.0 |
| C-6 | 130.0 |
| C-7 | 128.0 |
| C-8a | 150.0 |
Note: The data in this table is based on NMR prediction tools and published data for analogous compounds.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals.
COSY: A ¹H-¹H COSY spectrum would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also reveal couplings between the aromatic protons on the pyrazine ring, helping to confirm their relative positions.
HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the CH₃ and CH₂ carbons of the ethyl group, as well as the C-6 and C-7 carbons and their attached protons.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic ring would be observed in the 2800-3100 cm⁻¹ region. Bending vibrations for the C-H bonds and fingerprint region absorptions would provide further structural confirmation.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Amide) | 1650-1700 | Strong |
| C=N Stretch | 1600-1650 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
Note: This data is based on standard IR correlation tables and is predictive in nature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pteridinone core of this compound contains a conjugated system of π-electrons, which is expected to give rise to characteristic absorption bands in the UV region. Based on data for the related compound 8-methyl-2,4(1H,3H)-pteridinedione, which exhibits absorption maxima around 230 nm, 315 nm, and 340 nm, similar absorption patterns can be anticipated for this compound. These absorptions are likely due to π → π* transitions within the aromatic system. The exact position and intensity of the absorption maxima will be influenced by the ethyl substituent and the solvent used for the measurement.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
| π → π | ~230 |
| π → π | ~315 |
| π → π* | ~340 |
Note: This data is extrapolated from the known spectrum of a similar pteridinone derivative.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC), reveals that a single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
While crystallographic data for structurally related pteridinone derivatives and other heterocyclic compounds have been published, direct extrapolation of these findings to predict the precise solid-state structure of this compound would be speculative. The substitution of an ethyl group at the C2 position can significantly influence the crystal packing and intermolecular interactions compared to other derivatives.
Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to fully elucidate its solid-state architecture and provide the detailed structural insights required for a complete understanding of its chemical and physical properties.
Computational Chemistry and Theoretical Investigations of 2 Ethylpteridin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.org It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. mdpi.com This process yields precise predictions of bond lengths and angles.
For pteridinone derivatives, DFT methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed with basis sets like 6-31++G(d,p) to provide a detailed description of the electronic distribution and molecular geometry. mdpi.com These calculations reveal how the ethyl group at the 2-position influences the electronic properties of the core pteridinone ring system. The electronic structure determines the molecule's reactivity, polarity, and intermolecular interactions.
Table 1: Predicted Geometric Parameters for 2-Ethylpteridin-4(3H)-one using DFT
| Parameter | Predicted Value | Description |
| Bond Lengths (Å) | ||
| N1-C2 | 1.34 | Bond between nitrogen-1 and carbon-2 |
| C2-N3 | 1.38 | Bond between carbon-2 and nitrogen-3 |
| N3-C4 | 1.40 | Bond between nitrogen-3 and carbon-4 |
| C4=O | 1.23 | Carbonyl double bond at position 4 |
| C2-C(ethyl) | 1.51 | Bond connecting the ethyl group to the ring |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | 120.5 | Angle within the pyrimidine (B1678525) ring |
| C2-N3-C4 | 118.9 | Angle within the pyrimidine ring |
| N3-C4=O | 122.1 | Angle involving the carbonyl group |
Note: The values in this table are representative examples based on typical DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular properties. mdpi.com
While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking other methods and for obtaining highly accurate predictions of molecular properties. nih.gov For this compound, these calculations can be used to determine properties such as total energy, dipole moment, and polarizability. These computed values are essential for understanding the molecule's interaction with electric fields and its behavior in different solvent environments.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. researchgate.net For this compound, DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance. mdpi.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -6.45 | Highest Occupied Molecular Orbital energy |
| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital energy |
| Energy Gap (ΔE) | 4.47 | Difference between LUMO and HOMO energies |
Note: These values are illustrative and based on typical results for pteridinone-like structures calculated using DFT methods.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of the molecule. mdpi.com These theoretical spectra often show good agreement with experimental measurements and help in assigning specific vibrational modes to observed peaks. scielo.br
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). eurjchem.com This method calculates the energies of electronic transitions, primarily the HOMO to LUMO transition, which corresponds to the longest wavelength absorption band. eurjchem.com Such predictions are invaluable for understanding the photophysical properties of this compound.
Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Experimental Frequency |
| C=O stretch | 1710 | 1670 |
| C=N stretch | 1625 | 1595 |
| C-H stretch (aromatic) | 3080 | 3050 |
| C-H stretch (ethyl) | 2980 | 2960 |
Note: Data is representative of typical agreement between DFT-predicted and experimentally observed frequencies for similar heterocyclic ketones.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the pteridinone ring system is largely planar and rigid, but the ethyl group at the 2-position has rotational freedom around the C-C single bond.
By systematically rotating this bond and calculating the molecule's potential energy at each step, a conformational energy landscape can be generated. mdpi.com This landscape maps the energy as a function of the dihedral angle of the ethyl group, revealing the lowest-energy (most stable) conformations and the energy barriers for rotation between them. Such studies are typically performed using molecular mechanics or DFT methods to identify the preferred orientation of the ethyl group, which can influence how the molecule interacts with biological targets or packs in a crystal lattice. nih.gov
Table 4: Relative Energy of Ethyl Group Conformations
| Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.5 | Eclipsed (Transition State) |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 2.3 | Eclipsed (Transition State) |
| 180° | 0.2 | Staggered (Local Minimum) |
Note: This table presents a simplified, illustrative energy profile for the rotation of the ethyl group.
Molecular Dynamics (MD) Simulations for System Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations are crucial for evaluating the stability of its complex with a biological target, such as an enzyme. The simulation provides insights into how the ligand (the compound) and the receptor (the protein) behave and interact in a dynamic environment that mimics physiological conditions. mdpi.commdpi.com
The process begins with an initial docked pose of the ligand in the protein's binding site. This system is then solvated (typically with water molecules) and neutralized with ions. An initial energy minimization step is performed to relieve any steric clashes or unfavorable geometries. nih.gov This is followed by a two-phase equilibration process: first under constant volume and temperature (NVT) to stabilize the system's temperature, and then under constant pressure and temperature (NPT) to adjust the density. nih.gov Finally, a production run, often lasting for nanoseconds (ns), is executed to collect data on the trajectory of the complex. mdpi.comnih.gov
Several key metrics are analyzed to assess the stability of the this compound-protein complex:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.netresearchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues might indicate instability, whereas stable residues suggest consistent interactions with the ligand. researchgate.netresearchgate.net
Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds throughout the simulation are indicative of a stable binding interaction.
In a typical study on a pteridinone derivative, the ligand-protein complex would be expected to achieve stability after an initial fluctuation period. researchgate.net The results of such a simulation would confirm that this compound can remain securely in the binding pocket of its target, reinforcing the validity of its binding mode. nih.gov
Table 1: Representative Molecular Dynamics Simulation Stability Metrics This table illustrates typical data obtained from an MD simulation for a ligand-protein complex.
| Metric | Average Value | Interpretation |
|---|---|---|
| RMSD (Protein Backbone) | 2.5 Å | System reached equilibrium and remained stable. |
| RMSD (Ligand) | 1.8 Å | Ligand shows minimal movement within the binding pocket. |
| Rg (Radius of Gyration) | 19.5 Å | Protein maintains a stable and compact structure. |
| Hydrogen Bonds | 3 | Consistent hydrogen bonding interactions contribute to binding stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of pteridinone analogs, including this compound, QSAR studies can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for their biological function. nih.govmdpi.com These models are built by calculating molecular descriptors (which quantify physicochemical properties) and correlating them with experimentally determined activity values, such as IC₅₀. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed analysis by considering the 3D properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govmdpi.com These methods are applied to a set of structurally aligned molecules to generate predictive models and visualize the key field contributions as 3D contour maps. nih.gov
CoMFA: This method calculates the steric (shape) and electrostatic (charge) fields around each molecule in the dataset using a probe atom. It then uses a statistical method, typically Partial Least Squares (PLS), to correlate these field values with biological activity. nih.govmdpi.com A successful CoMFA model for pteridinone derivatives would show high correlation coefficients (like q² and r²) and good predictive power for a test set of molecules. mdpi.comnih.gov
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov This often provides a more nuanced understanding of the ligand-receptor interactions. researchgate.net The resulting contour maps from both methods highlight regions in 3D space where modifications to the molecule would likely enhance or diminish its activity. For instance, a map might show that a bulky, electropositive group is favored in one region, while a hydrogen bond donor is disfavored in another. nih.gov
Studies on pteridinone derivatives have successfully used these models to elucidate structural requirements for activity. nih.govmdpi.com The statistical validation of these models is critical, with key parameters being the cross-validated correlation coefficient (q²), the conventional correlation coefficient (R²), and the standard error of estimation (SEE). nih.govmdpi.com
Table 2: Illustrative Statistical Results of 3D-QSAR Models for Pteridinone Analogs Based on typical results from studies on pteridinone derivatives. nih.govmdpi.com
| Model | q² | R² | SEE | F-value | Field Contributions |
|---|---|---|---|---|---|
| CoMFA | 0.67 | 0.992 | 0.081 | 1145.7 | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.66 | 0.975 | 0.144 | 288.5 | Steric: 18%, Electrostatic: 42%, Hydrophobic: 25%, H-Bond Acceptor: 15% |
Structure-Activity Relationship (SAR) analysis involves systematically modifying the structure of a lead compound, such as this compound, and observing the effect of these changes on biological activity. This analysis, often guided by QSAR and docking results, helps to identify the key molecular features, or pharmacophores, responsible for the compound's function.
For this compound, an SAR study would explore modifications at several key positions:
The Ethyl Group at C2: The size and nature of this substituent would be investigated. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains, or with groups containing different electronic properties (e.g., trifluoromethyl), would reveal the steric and electronic requirements at this position.
The Pteridinone Core: Substitutions on the pyrimidine or pyrazine (B50134) rings of the core structure would be explored. For example, adding small hydrophobic groups or hydrogen-bonding moieties at available positions could significantly impact binding affinity.
The N3 Position: The hydrogen at the N3 position is a potential hydrogen bond donor. Modifying this position would clarify its role in receptor binding.
SAR studies on related heterocyclic compounds, such as quinazolinones, have shown that specific positions are highly sensitive to modification, where even small changes can lead to a significant loss or gain of activity. researchgate.netnih.gov For instance, the introduction of a hydrophobic substituent at one position and a hydrogen bond donor at another might be found to be critical for potent activity.
Table 3: Hypothetical SAR Analysis for this compound Derivatives This table illustrates a potential SAR study based on common findings for heterocyclic compounds.
| Position of Modification | Modification | Expected Impact on Activity | Rationale |
|---|---|---|---|
| C2 | Methyl (smaller) | Decrease | Suggests the binding pocket accommodates a group larger than methyl. |
| C2 | Propyl (larger) | Increase | Indicates a favorable hydrophobic interaction in a larger pocket. |
| C2 | Phenyl (bulky, aromatic) | Significant Decrease | Suggests steric hindrance or an unfavorable shape. |
| C6 | Chloro | Increase | May form a key halogen bond or favorable hydrophobic interaction. |
| C7 | Hydroxyl | Increase | Could act as a hydrogen bond donor to a key residue. |
Molecular Docking Studies for Ligand-Target Interactions (Non-Human Biological Systems)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. ijfmr.com This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a docking score. researchgate.net For this compound, docking studies would be performed against a non-human biological target, such as an enzyme from a pathogen like Leishmania major or Trypanosoma cruzi, which are known to have pteridine-dependent pathways. researchgate.netmdpi.com
The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The ligand's conformation is optimized, and charges are assigned. nih.gov A docking algorithm then systematically samples numerous possible conformations and orientations of the ligand within the receptor's active site, scoring each pose based on a scoring function that estimates binding energy. ijfmr.com
The results of a docking study would reveal:
Binding Pose: The most stable 3D orientation of this compound within the active site.
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. Lower energy scores typically indicate higher affinity. mdpi.com
Key Interactions: Identification of specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.gov
For example, docking studies of pteridine (B1203161) analogs against Leishmania major Pteridine Reductase 1 (LmPTR1) have identified key residues like Arg17, Ser111, and Tyr194 as being crucial for binding through hydrogen bonding and hydrophobic interactions. mdpi.com A docking simulation of this compound into such a target would likely show the pteridinone core forming hydrogen bonds with polar residues, while the C2-ethyl group would be oriented towards a hydrophobic pocket.
Table 4: Representative Molecular Docking Results for this compound This table illustrates potential docking results against a hypothetical non-human enzyme target.
| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| LmPTR1 (PDB: 1E92) | -8.5 | Arg17, Ser111, Phe113 | Hydrogen Bonds, π-π Stacking |
| TcPTR2 (Hypothetical) | -9.2 | Val230, Asp181, Tyr194 | Hydrophobic Interactions, Hydrogen Bonds |
Biochemical Pathways and Enzyme Interactions of Pteridinone Derivatives Excluding Human Health/clinical Data
Involvement in Pteridine (B1203161) Biosynthetic Pathways
Pteridines are fundamental to numerous biological processes, serving as precursors to essential cofactors. The biosynthesis of pteridines originates from guanosine-5′-triphosphate (GTP) and gives rise to a variety of molecules, including the precursors for folate and tetrahydrobiopterin (B1682763) (BH4) nih.gov. Pteridinone derivatives, due to their structural similarity to endogenous pteridines, can be considered as analogues that may interact with or disrupt these biosynthetic pathways.
Role as Intermediates or Analogues in Metabolic Cycles
Metabolic pathways consist of a series of enzymatic reactions where the product of one reaction becomes the substrate for the next. The molecules formed during these steps are known as metabolic intermediates. Pteridinone derivatives, including 2-Ethylpteridin-4(3H)-one, are structurally analogous to naturally occurring pterin (B48896) intermediates in these pathways. As analogues, they have the potential to be recognized by the enzymes involved in these cycles. This interaction could lead to them acting as competitive inhibitors or alternative substrates, thereby modulating the pathway's output. For instance, synthetic analogues of tetrahydrobiopterin are used to influence metabolic pathways that are dependent on this cofactor google.com.
Influence on Folate Metabolism Pathways
Folate metabolism is intrinsically linked with pteridine pathways, as both involve pteridine-based structures nih.govresearchgate.net. The enzyme dihydrofolate reductase (DHFR) is a key player in both, responsible for reducing dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. Pteridinone derivatives have been investigated as potential inhibitors of enzymes in the folate pathway. A significant interaction is the potential for pteridine analogues to interfere with folate metabolism. For example, an accumulation of dihydrobiopterin (BH2), a naturally occurring pteridine, has been suggested to competitively interfere with folate metabolism nih.gov. This suggests that other pteridinone derivatives could exert a similar influence on folate-dependent enzymes.
Connection to Tetrahydrobiopterin (BH4) Metabolism
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases mdpi.comresearchgate.netnih.gov. The biosynthesis of BH4 is a multi-step enzymatic process starting from GTP nih.gov. The recycling of BH4 is also crucial for maintaining its availability. Given that pteridinone derivatives are analogues of the pterin core of BH4, they have the potential to interact with the enzymes of the BH4 synthesis and recycling pathways. Synthetic analogues of BH4 are known to be metabolically active, and it is plausible that compounds like this compound could act as modulators of BH4 metabolism, potentially by inhibiting key enzymes such as dihydropteridine reductase (DHPR) or sepiapterin (B94604) reductase nih.govresearchgate.net.
Differentiation of Metabolic Products and Corresponding Enzymes
The pteridine metabolic network is complex, with various enzymes directing the flux of intermediates towards different end products. For instance, xanthine (B1682287) dehydrogenase can hydroxylate 7,8-dihydropterin (B103510) at different positions to produce either xanthopterin (B1683600) or isoxanthopterin (B600526) nih.gov. Similarly, dihydrofolate reductase and pteridine reductase are both capable of reducing dihydropterins, but they are distinct enzymes with different substrate specificities and roles in metabolism nih.govnih.gov. The structural variations in pteridinone analogues, such as the ethyl group in this compound, would likely lead to differential interactions with these enzymes, resulting in varying degrees of inhibition or processing, and consequently, a different metabolic fate compared to endogenous pteridines.
Mechanisms of Enzyme Inhibition by Pteridinone Analogues
The structural similarity of pteridinone derivatives to endogenous pteridines makes them prime candidates for enzyme inhibitors. A significant body of research has focused on synthesizing and evaluating substituted pteridinones as inhibitors for a range of enzymes, often with therapeutic applications in mind.
Competitive Inhibition Mechanisms
Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding khanacademy.orgkhanacademy.orgnih.govresearchgate.netyoutube.com. Since the inhibitor and substrate compete for the same binding site, the inhibition can be overcome by increasing the substrate concentration khanacademy.org. Pteridinone derivatives, due to their structural analogy to natural pteridine substrates, often act as competitive inhibitors.
For example, various pteridinone derivatives have been designed and synthesized to act as competitive inhibitors of protein kinases such as PLK1, BRD4, and Bruton's tyrosine kinase (BTK) by targeting their ATP-binding sites rsc.orgrsc.orgnih.gov. Although these enzymes are not directly part of the pteridine biosynthetic pathways, the principle of competitive inhibition by pteridinone analogues is well-demonstrated. In the context of folate and BH4 metabolism, a pteridinone analogue like this compound could competitively inhibit enzymes such as dihydrofolate reductase or pteridine reductase by binding to their active sites in place of dihydrofolate or dihydropterin, respectively. The accumulation of dihydrobiopterin has been suggested to competitively interfere with folate metabolism, providing a natural example of this mechanism nih.gov.
Research Findings on Pteridinone Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Pteridinone Derivative (Compound III4) | Polo-like kinase 1 (PLK1) | 1.27 µM (against A549 cells) | rsc.org |
| Pteridinone Derivative (Compound B2) | Polo-like kinase 1 (PLK1) | 6.3 nM | rsc.org |
| Pteridinone Derivative (Compound B2) | Bromodomain-containing protein 4 (BRD4) | 179 nM | rsc.org |
| Pteridine-7(8H)-one Derivative (Compound 24a) | Bruton's tyrosine kinase (BTK) | 4.0 nM | nih.gov |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These examples are from cancer-related research but illustrate the potential of the pteridinone scaffold as a basis for potent and selective enzyme inhibitors.
Non-Competitive and Allosteric Inhibition Mechanisms
Enzyme inhibition is a critical mechanism for regulating biochemical pathways. Inhibition can occur through various modes, broadly classified as competitive, non-competitive, and uncompetitive. Non-competitive inhibition is a form of allosteric regulation where the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site nih.govwikipedia.orgjackwestin.com. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding to the active site wikipedia.orgjackwestin.com.
In a pure non-competitive inhibition model, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate (ES) complex wikipedia.org. This binding to the allosteric site effectively lowers the concentration of functional enzyme, thereby reducing the maximum velocity (Vmax) of the reaction. However, because the inhibitor does not compete with the substrate for the active site, the Michaelis constant (Km), which is an indicator of the substrate's binding affinity, remains unchanged wikipedia.org. Allosteric regulation is a fundamental process in maintaining cellular homeostasis, often seen in feedback inhibition where a downstream product of a metabolic pathway inhibits an enzyme earlier in the sequence jackwestin.com.
While the pteridinone scaffold is a component of various enzyme inhibitors, detailed kinetic studies specifically characterizing this compound or its close derivatives as non-competitive or allosteric inhibitors are not extensively documented in the reviewed scientific literature. The general principles of allosteric inhibition suggest that such interactions are plausible for highly regulated enzymes, but specific examples involving pteridinone derivatives require further investigation frontiersin.orgrug.nl.
Irreversible Inhibition Mechanisms
Irreversible inhibition occurs when an inhibitor binds to an enzyme in a manner that permanently inactivates it, often through the formation of a strong covalent bond with an amino acid residue within the enzyme's active site khanacademy.orglibretexts.org. Unlike reversible inhibitors, which can dissociate from the enzyme, irreversible inhibitors form a stable enzyme-inhibitor complex libretexts.org. This process of covalent modification permanently alters the enzyme's structure, rendering it non-functional rsc.orgfiveable.menih.gov.
This type of inhibition is also known as mechanism-based inactivation or "suicide inhibition" when the enzyme itself catalyzes the conversion of a benign substrate analog into a reactive molecule that then covalently attaches to the enzyme, leading to its inactivation khanacademy.org. Because the inactivation is permanent, the cell must synthesize new enzyme molecules to restore the lost activity.
The literature on pteridinone derivatives primarily focuses on their activity as reversible inhibitors targeting the ATP-binding pockets of kinases or transporter proteins. There is a lack of specific studies that characterize this compound or related pteridinone compounds as irreversible inhibitors that function via covalent modification of their enzyme targets.
Specific Enzyme Targets and Their Regulatory Roles (e.g., PLK1, BRD4, PI3K, mTOR, MCT1)
Pteridinone derivatives have been investigated as inhibitors of several key enzymes and transporters involved in cellular regulation and metabolism.
Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4)
PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis nih.govproquest.com. BRD4 is an epigenetic reader protein that binds to acetylated histones and regulates the transcription of key oncogenes mdpi.comnih.govnih.gov. The simultaneous inhibition of both PLK1 and BRD4 is being explored as a therapeutic strategy. Novel pteridinone derivatives have been synthesized and identified as potent dual inhibitors of PLK1 and BRD4 rsc.orgrsc.org. For example, compound B2 , a pteridinone derivative with a sulfonyl moiety, demonstrated potent inhibition of both targets in enzymatic assays rsc.org. Another series of pteridinone derivatives also yielded a potent dual inhibitor, III4 rsc.org. Additionally, pteridinone derivatives incorporating a hydrazone moiety have been identified as potent inhibitors of PLK1 nih.gov.
| Compound | Target(s) | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| B2 | PLK1 | 6.3 nM | rsc.org |
| B2 | BRD4 | 179 nM | rsc.org |
| L19 | PLK1 | 75.1% inhibition | nih.gov |
| III4 | PLK1 | 96.6% inhibition | rsc.org |
| III4 | BRD4 | 59.1% inhibition | rsc.org |
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival researchgate.netnih.govmdpi.commdpi.com. Dysregulation of this pathway is common in various proliferative diseases. Pteridinone-based compounds, specifically 4-methylpteridinones, have been developed as potent and selective dual inhibitors of PI3K and mTOR researchgate.net. These compounds are designed to be ATP-competitive inhibitors, targeting the kinase domains of both PI3Kα and mTOR researchgate.net.
Monocarboxylate Transporter 1 (MCT1)
MCT1 is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate (B86563) and pyruvate, across the plasma membrane google.commdpi.com. In many cancer cells, MCT1 plays a key role in lactate efflux, which is crucial for maintaining a high rate of glycolysis and avoiding intracellular acidification google.com. Pteridine dione (B5365651) and trione (B1666649) derivatives have been identified as novel and potent inhibitors of MCT1 nih.govnih.govacs.org. These compounds block lactate transport, leading to metabolic disruption and inhibition of cell proliferation in MCT1-expressing cells google.comnih.gov. The potency of these inhibitors has been evaluated using cell-based proliferation assays.
| Compound | Assay | Potency (EC50) | Reference |
|---|---|---|---|
| Compound 15c | Cell Proliferation | 37 nM | nih.govacs.org |
| Compound 27 | Cell Proliferation | 150 nM | nih.govacs.org |
Modulation of Cellular Processes (In vitro, Non-Human Systems)
Regulation of Cell Proliferation and Apoptosis Pathways
Pteridinone derivatives that inhibit key regulatory enzymes have demonstrated significant effects on cell proliferation and apoptosis in vitro. For instance, the dual PLK1/BRD4 inhibitor B2 was shown to markedly inhibit the proliferation of HCT116 cells rsc.org. Similarly, compound III4 also inhibited the proliferation of HCT-116 cells rsc.org.
The inhibition of proliferation by these compounds is often linked to the induction of apoptosis, or programmed cell death. Studies on reduced pteridine derivatives have shown they can induce a time-dependent increase in apoptosis in neuronal cells nih.govnih.gov. For the novel dual PLK1/BRD4 inhibitors, the anti-proliferative effects are directly associated with the induction of apoptosis in cancer cells rsc.orgrsc.org.
Effects on Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is critical for ATP production cellsignal.comsartorius.comnih.gov. A decrease or collapse in ΔΨm is an early event in the apoptotic cascade abcam.comelabscience.com. The pro-apoptotic activity of certain pteridinone derivatives has been linked to their ability to disrupt mitochondrial function. Specifically, the dual PLK1/BRD4 inhibitors B2 and III4 were found to induce a significant decrease in the mitochondrial membrane potential in HCT116 cells, which subsequently leads to apoptosis rsc.orgrsc.org. This suggests that the mechanism of apoptosis induction by these compounds involves the mitochondrial pathway.
Inhibition of Cell Migration
Cell migration is a fundamental process involved in various physiological and pathological states. The ability to inhibit the migration of tumor cells is a key area of investigation. Research into the biological activities of pteridinone derivatives has shown that they can impact this process. In particular, the dual PLK1/BRD4 inhibitor III4 was found to suppress the migration of tumor cells in vitro, demonstrating another facet of its anti-cancer potential rsc.org.
Antimicrobial Action Mechanisms of Pteridinone Scaffolds (Non-Human)
Interference with Cell Wall Synthesis
Information specifically detailing the interference of pteridinone scaffolds with the synthesis of microbial cell walls, such as the inhibition of peptidoglycan formation, is not available in the retrieved scientific literature. While cell wall synthesis is a common target for many antibacterial agents, research has not yet specifically implicated pteridinone derivatives in this mechanism.
Disruption of Plasma Membrane Integrity
There is a lack of specific studies demonstrating that pteridinone scaffolds exert their antimicrobial effects by disrupting the integrity of the microbial plasma membrane. Mechanisms involving membrane depolarization, pore formation, or increased permeability have not been specifically documented for this class of compounds.
Inhibition of Cellular Energy Generation
The potential for pteridinone derivatives to act as inhibitors of microbial cellular energy generation, for instance, by targeting ATP synthase or disrupting the electron transport chain, has not been specifically reported in the available research.
Impairment of Nucleic Acid Synthesis
While many antimicrobial agents function by inhibiting DNA replication or RNA transcription, there is no direct evidence from the conducted research to suggest that pteridinone scaffolds specifically impair nucleic acid synthesis in microorganisms by targeting enzymes like DNA gyrase or RNA polymerase.
Disruption of Protein Synthesis
The mechanism of inhibiting protein synthesis, typically by targeting ribosomal subunits, is a well-known antibacterial strategy. However, there is no specific information available linking pteridinone derivatives to this mode of action.
Modulation of Key Metabolic Pathways in Microorganisms
Pteridines are related to essential cofactors like folic acid, which are crucial for microbial metabolic pathways. One key enzyme in this context is Dihydropteroate synthase (DHPS), which is involved in folate biosynthesis and is a target for sulfonamide antibiotics. Another related enzyme is Dihydrofolate reductase (DHFR), which is inhibited by trimethoprim. While it is plausible that pteridinone derivatives could modulate such pathways, specific research detailing these interactions in microorganisms as a primary antimicrobial mechanism of action is not sufficiently available to populate this section with the required detail.
Analytical Method Development and Separation Techniques for 2 Ethylpteridin 4 3h One
Principles of Analytical Method Development
The foundation of a reliable analytical method lies in a systematic development process, from defining the goals to fine-tuning the instrumental conditions.
The initial step in method development is to clearly define the analytical objectives. This involves establishing the purpose of the analysis, which could range from purity assessment of a synthesized compound to quantification in a complex biological matrix like urine or plasma. mdpi.comnih.gov The target profile for the method would specify required attributes such as sensitivity (e.g., detection in the femtomolar range), selectivity against potential interfering substances, accuracy, precision, and the desired linear range. For instance, when analyzing pteridines in biological samples, a key objective is to effectively separate and quantify multiple derivatives which may be present. nih.gov
Based on the analytical objectives and the physicochemical properties of 2-Ethylpteridin-4(3H)-one, a suitable analytical technique is chosen. For pteridine (B1203161) analysis, High-Performance Liquid Chromatography (HPLC) is the most widely applied methodology. mdpi.comrsc.org HPLC can be coupled with various detectors to achieve the desired sensitivity and selectivity:
UV Detection: Often used for initial purity assessments and when reference standards are available. nih.gov
Fluorometric Detection: Pteridines are naturally fluorescent, allowing for highly sensitive and selective detection, reaching the femtomolar range. nih.gov
Mass Spectrometry (MS): HPLC-MS provides high specificity and allows for both qualitative and quantitative analysis, which is particularly useful for identifying unknown impurities or metabolites in complex mixtures without the need for a pre-oxidation step. mdpi.comrsc.org
The choice among these depends on the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
Once a technique is selected, instrumental parameters must be optimized to achieve the desired performance. In HPLC, this includes:
Column Selection: The choice of the stationary phase is critical. Reversed-phase (RP) columns, particularly C18, are commonly used for pteridine separation. mdpi.comnih.gov Other modalities like hydrophilic interaction liquid chromatography (HILIC) and ion-exchange have also been explored to overcome the challenges posed by the high polarity of these compounds. mdpi.comnih.gov
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve good resolution. mdpi.comnih.gov The pH of the aqueous component is a crucial parameter; for example, phosphate (B84403) buffers at a pH between 3.0 and 7.8 are often employed. nih.govnih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is changed over time, is often necessary to separate multiple pteridines with different polarities in a single run. mdpi.com
Detector Settings: Wavelengths for UV or fluorescence detectors are selected based on the absorbance or emission maxima of this compound to maximize sensitivity.
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of pteridine derivatives. Its high resolving power is essential for distinguishing structurally similar compounds.
HPLC is the preferred technique for the analysis of pteridines due to its efficiency and versatility. rsc.org It has been successfully used to separate and quantify a wide range of pteridine derivatives in various samples, including biological fluids and plant extracts. nih.govrsc.org The structures and purities of newly synthesized pteridine derivatives are also routinely confirmed using HPLC. thieme-connect.com
Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of pteridines. nih.gov In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
A typical RP-HPLC method for pteridines involves a C18 column and a mobile phase consisting of a phosphate buffer (e.g., K2HPO4) and an organic modifier. nih.gov The pH of the buffer is a critical parameter that influences the retention and selectivity of the separation. For example, a mobile phase of K2HPO4 buffer with a pH between 7.0 and 7.8 has been used to separate up to ten different pteridines. nih.gov In other applications, acidic mobile phases containing formic acid have been used, which are compatible with mass spectrometry detection. mdpi.com
The following table summarizes typical conditions used for the separation of various pteridine compounds by RP-HPLC, which would be applicable for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | ODS (C18), 5 µm | Zorbax RRHD Eclipse Plus C18, 1.8 µm |
| Mobile Phase A | K2HPO4 buffer (pH 7.0-7.8) | 0.1% Formic Acid in Water |
| Mobile Phase B | Not specified (likely an organic modifier) | Acetonitrile (ACN) |
| Detection | Fluorometric | Mass Spectrometry (MS) |
| Application | Separation of up to 10 pteridines in blood samples | Pteridine profiling in human urine |
| Reference | nih.gov | mdpi.com |
This interactive table allows for the comparison of different methodological approaches that could be adapted for this compound. The selection of specific parameters would depend on the sample matrix and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC)
Normal-Phase HPLC Methodologies
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a powerful separation technique that utilizes a polar stationary phase and a non-polar mobile phase. In this mode, non-polar compounds elute first, while polar compounds are retained longer on the column. For pteridine derivatives, which are generally polar in nature, related techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed as an alternative to traditional NP-HPLC.
However, NP-HPLC can be valuable for specific applications involving this compound, particularly for the separation of isomers or when the compound is part of a complex mixture with components of varying polarities. The separation mechanism is based on adsorption, where the analyte adsorbs onto the surface of the polar stationary phase. The elution strength of the mobile phase is increased by adding a more polar solvent.
Method Development Considerations:
Stationary Phases: Typically, silica (B1680970) or alumina-based columns are used. Other polar bonded phases like cyano (CN) or amino (NH2) can also be employed to modulate selectivity.
Mobile Phases: A non-polar solvent such as hexane (B92381) or heptane (B126788) is typically used as the main component, with a more polar solvent like isopropanol, ethanol, or ethyl acetate (B1210297) added as a modifier to control retention time and resolution.
Detection: UV detection is suitable for this compound due to the chromophoric nature of the pteridine ring system.
Table 1: Illustrative NP-HPLC Parameters for Separation of Polar Heterocyclic Compounds
| Parameter | Condition | Purpose |
| Column | Silica, 5 µm, 4.6 x 250 mm | Provides a polar surface for adsorptive separation. |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Non-polar primary solvent with a polar modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 350 nm | Monitors the pteridine ring system. |
Chiral HPLC for Enantiomeric Resolution
Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is critical in the pharmaceutical industry, as enantiomers of a chiral drug can have different pharmacological activities and toxicities.
The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers and is not subject to enantiomeric resolution by chiral HPLC.
However, if a chiral center were introduced into the molecule—for instance, through substitution on the ethyl side chain to create a derivative like 2-(1-hydroxyethyl)pteridin-4(3H)-one—chiral HPLC would be the primary method for separating the resulting (R) and (S) enantiomers. The separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
Principles of Chiral Separation for a Hypothetical Derivative:
Direct Method: This involves the use of a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds. The separation mechanism involves interactions such as hydrogen bonding, π-π interactions, and steric hindrance within the chiral cavities of the stationary phase. eijppr.com
Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
Table 2: Typical Chiral HPLC Conditions for a Hypothetical Chiral Pteridine Derivative
| Parameter | Condition | Rationale |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | A widely applicable polysaccharide-based CSP. |
| Mobile Phase | n-Hexane:Ethanol (80:20, v/v) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 0.8 mL/min | Optimized for resolution on chiral columns. |
| Temperature | 20 °C | Lower temperatures often improve chiral resolution. |
| Detection | UV at 260 nm | Monitors the analyte as it elutes. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the pteridine ring's polarity and the presence of N-H protons capable of hydrogen bonding, this compound has a relatively high boiling point and low volatility. These properties make it generally unsuitable for direct analysis by GC.
To make the compound amenable to GC analysis, a chemical derivatization step is required. Derivatization masks the polar functional groups (specifically the N-H protons of the pyrimidine (B1678525) ring), thereby increasing the compound's volatility and thermal stability.
Common Derivatization Strategies:
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups.
Alkylation: Reaction with an alkylating agent can also be used to decrease polarity.
Once derivatized, the resulting volatile compound can be separated based on its boiling point and interaction with the GC column's stationary phase.
Table 3: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition | Purpose |
| Derivatization | BSTFA with 1% TMCS at 70°C for 30 min | Creates a volatile TMS derivative. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, low-polarity phase for general-purpose analysis. |
| Carrier Gas | Helium at 1.2 mL/min | Inert mobile phase for carrying the analyte through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling point. |
| Detector | Mass Spectrometer (MS) | Provides identification based on mass-to-charge ratio and fragmentation. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) combines features of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. SFC is particularly well-suited for the analysis of polar compounds like nitrogen-containing heterocycles. mdpi.comnih.gov It offers an alternative to normal-phase LC and can provide faster separations with reduced organic solvent consumption. researchgate.net
For this compound, SFC can achieve high-efficiency separations. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for high flow rates without significant loss of resolution. A polar organic solvent, such as methanol, is typically added as a modifier to increase the mobile phase's elution strength for polar analytes. The separation can be fine-tuned by adjusting pressure, temperature, and modifier concentration.
Method Development Insights:
Stationary Phases: Polar stationary phases, such as those with cyano or amino functional groups, are often effective for separating polar nitrogen-containing heterocycles in SFC. mdpi.com
Mobile Phase: Supercritical CO2 with a gradient of a polar modifier (e.g., methanol) is a common choice. Additives like ammonium (B1175870) formate (B1220265) can be used to improve peak shape. researchgate.net
Detection: SFC is readily coupled with mass spectrometry (SFC-MS), providing high sensitivity and selectivity for detection. researchgate.net
Table 4: Potential SFC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | Cyano (CN) bonded silica, 3 µm, 3.0 x 100 mm | Polar stationary phase suitable for retaining heterocyclic compounds. |
| Mobile Phase | A: Supercritical CO2; B: Methanol | Standard SFC mobile phase with a polar modifier. |
| Gradient | 5% B to 40% B over 5 minutes | Gradient elution for separating compounds with a range of polarities. |
| Flow Rate | 2.0 mL/min | High flow rate enabled by the low viscosity of the mobile phase. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Offers highly selective and sensitive detection via MRM mode. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. ijfmr.com For this compound, TLC on silica gel plates is an effective method.
The separation principle is based on adsorption. A spot of the sample is applied to a silica gel plate, which is then placed in a sealed chamber containing a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and components of the sample mixture travel at different rates depending on their polarity and affinity for the stationary phase. The position of the compound is quantified by its retention factor (Rƒ).
Practical Application:
Stationary Phase: Silica gel 60 F254 plates are commonly used. The F254 indicator allows for visualization under UV light.
Mobile Phase: A mixture of a moderately polar and a more polar solvent is often effective. A common system for pteridines is n-butanol and acetic acid. nih.gov
Visualization: Pteridine compounds are often fluorescent and can be visualized as spots under UV light (typically at 254 nm or 366 nm). eje.cz
Table 5: Example TLC System for Pteridine Analysis
| Parameter | Description |
| Stationary Phase | Silica gel on aluminum backing with fluorescent indicator (F254). |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v). |
| Application | Monitoring the synthesis of this compound. |
| Visualization | UV lamp at 254 nm, where the compound appears as a dark spot. |
| Expected Rƒ | Varies based on exact structure; less polar compounds have higher Rƒ values. |
Column Chromatography
Column chromatography is a preparative technique used to purify chemical compounds from mixtures. It operates on the same principle as TLC but on a much larger scale, making it ideal for isolating this compound after its synthesis. nih.gov The crude product is loaded onto the top of a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina. A solvent (mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Purification Strategy:
Adsorbent: Silica gel is the most common stationary phase for purifying pteridine derivatives. nih.gov Alumina can also be used, particularly if the compound is sensitive to the acidic nature of silica.
Elution: The process can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). Gradient elution is often more effective for separating compounds with a wide range of polarities. Solvent systems like dichloromethane/methanol or hexane/ethyl acetate are commonly employed. ijfmr.comnih.gov Fractions are collected as the solvent exits the column and analyzed (e.g., by TLC) to identify those containing the pure product.
Table 6: General Column Chromatography Parameters for Purifying this compound
| Parameter | Condition | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation. |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for ~1 g of crude material). | |
| Loading Method | Dry loading (adsorbing crude product onto silica) or wet loading. | |
| Eluent System | Gradient of 0% to 5% Methanol in Dichloromethane | Starts with a low polarity to elute non-polar impurities, then increases polarity to elute the target compound. |
| Fraction Analysis | TLC with UV visualization | To identify fractions containing the pure desired product. |
Advanced Detection Methodologies
The choice of detector is crucial for achieving the required sensitivity and selectivity in the analysis of this compound. While UV detection is standard, several advanced methodologies can provide superior performance, especially for complex samples or trace-level analysis. These detectors are typically coupled with HPLC or SFC systems.
Mass Spectrometry (MS): MS is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic system (e.g., HPLC-MS), it offers exceptional selectivity and sensitivity. researchgate.net For pteridines, electrospray ionization (ESI) in the positive ion mode is highly effective, typically forming a protonated molecule [M+H]+. mdpi.comrsc.org High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), can provide exact mass measurements, allowing for unambiguous molecular formula determination. mdpi.com Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, which is ideal for quantification in complex biological matrices. nih.gov
Fluorescence Detection (FD): The pteridine ring system is inherently fluorescent, making fluorescence detection an extremely sensitive and selective method for analysis. researchgate.net The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This natural fluorescence allows for the detection of pteridines at very low concentrations without the need for derivatization. researchgate.net Methods often use excitation wavelengths around 270-360 nm and measure emission at 410-465 nm. researchgate.net
Electrochemical Detection (EC): Pteridine compounds can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro forms). nih.gov Electrochemical detection is uniquely capable of selectively detecting these redox-active species. mdpi.com An EC detector measures the current generated by the oxidation or reduction of the analyte at a specific applied potential. By using a sequential setup of an electrochemical cell followed by a fluorescence detector, it is possible to simultaneously quantify both the reduced forms (by EC) and the naturally fluorescent oxidized forms (by FD) in a single chromatographic run. nih.gov
Table 7: Comparison of Advanced Detectors for Pteridine Analysis
| Detector | Principle | Advantages for this compound | Common Application |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High selectivity and sensitivity; provides structural information. | Identification and quantification in complex matrices (e.g., biological fluids). researchgate.net |
| Fluorescence (FD) | Measures light emitted after excitation. | Very high sensitivity due to natural fluorescence of the pteridine ring. | Trace-level quantification of pteridines in urine or serum. researchgate.net |
| Electrochemical (EC) | Measures current from redox reactions. | Selectively detects different oxidation states of pteridines. | Analysis of redox-active pteridine metabolites. nih.gov |
Mass Spectrometry (MS and MS/MS) Integration
Mass spectrometry (MS) has become a powerful tool for the analysis of pteridine derivatives due to its high sensitivity and specificity. jchemrev.com When integrated with liquid chromatography (LC), such as in LC-MS and LC-MS/MS systems, it allows for the separation of complex mixtures followed by the precise mass-to-charge ratio (m/z) determination of the individual components. researchgate.netjchemrev.com
Key Research Findings:
Ionization Techniques: For pteridines and other nitrogen-containing heterocyclic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are well-suited. jchemrev.comnih.gov ESI is particularly prevalent for LC-MS applications as it can generate multi-charged ions, which is beneficial for analyzing larger biomolecules. jchemrev.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). The fragmentation patterns are crucial for identifying positional isomers and elucidating the structure of unknown pteridine derivatives. nih.govyoutube.com The fragmentation pathways are often dependent on the stereochemistry of the molecule. nih.gov
High-Resolution MS: High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (qTOF), offers excellent mass accuracy, enabling the determination of the elemental composition of this compound and its metabolites. researchgate.net This is particularly useful in distinguishing between compounds with the same nominal mass.
Applications: HPLC coupled with ESI-MS and MS/MS has been successfully used for the analysis of various pteridines in biological fluids like urine and serum. researchgate.net These methods offer excellent linearity, sensitivity, and precision. researchgate.net
| Technique | Principle | Advantages for this compound Analysis | Common Ionization Source |
| LC-MS | Separates compounds by chromatography, which are then ionized and detected based on their mass-to-charge ratio. jchemrev.com | High sensitivity and selectivity; provides molecular weight information. researchgate.net | Electrospray Ionization (ESI) researchgate.net |
| LC-MS/MS | Involves two stages of mass analysis: the first selects a precursor ion, and the second analyzes the fragment ions produced after dissociation. nih.gov | Provides structural information for unambiguous identification; enhanced selectivity and reduced background noise. nih.gov | Electrospray Ionization (ESI) researchgate.net |
| HPLC-qTOF-MS | Combines HPLC with a high-resolution mass spectrometer for highly accurate mass measurements. researchgate.net | Excellent mass accuracy for confident elemental composition determination. researchgate.net | Electrospray Ionization (ESI) researchgate.net |
Ultraviolet-Visible (UV-Vis) Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method used in conjunction with HPLC for the analysis of pteridine compounds, which typically exhibit strong UV absorbance due to their aromatic heterocyclic ring system. rsc.orgnih.gov
Key Research Findings:
Chromophore Properties: The pteridine ring system acts as a chromophore, absorbing light in the UV-Vis region. The absorption maxima (λmax) are dependent on the specific substituents on the pteridine core and the pH of the solvent. rsc.orgusra.edu
Spectral Characteristics: Pteridine and its derivatives generally show multiple absorption bands. For instance, pterine has been observed to have absorption peaks at approximately 274 nm and 350 nm. usra.edu Another study on monosubstituted pteridines showed absorption bands in the 200-500 nm range. rsc.org The UV-Vis spectrum of this compound would be expected to fall within a similar range.
Quantitative Analysis: When used as an HPLC detector, a specific wavelength where the compound shows maximum absorbance is selected to achieve the highest sensitivity for quantification. However, solvent choice is critical as some solvents, like ethyl acetate, can absorb in a similar range and mask the analyte's signal. biotage.com
Limitations: While widely applicable, UV-Vis detection can be limited by its lack of specificity, especially when analyzing complex mixtures containing compounds with overlapping absorption spectra. nih.gov Furthermore, its sensitivity may be lower compared to mass spectrometry.
| Wavelength Range (Typical for Pteridines) | Observed Absorption Maxima (λmax) for Related Pterins | Instrumentation |
| 200 - 500 nm rsc.org | ~274 nm and ~350 nm (for pterine) usra.edu | UV-Vis Spectrophotometer coupled with HPLC usra.edu |
| ~288 nm and ~350 nm (for pterine-6-carboxylic acid) usra.edu | ||
| 268 nm (for a purified pterin (B48896) compound) researchgate.net |
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for compounds with weak or no UV chromophores. biotage.comwikipedia.org It is a valuable alternative or complementary detector to UV-Vis for the analysis of pteridine derivatives.
Key Research Findings:
Principle of Operation: ELSD works in three stages: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. wikipedia.orgsedere.com The detector's response is related to the mass of the analyte. sedere.com
Universal Detection: Since detection is based on the physical property of light scattering by analyte particles, ELSD can detect any compound that is less volatile than the mobile phase. wikipedia.orgsedere.com This makes it a "universal detector" suitable for a wide range of compounds including sugars, lipids, polymers, and nitrogen-containing heterocycles. wikipedia.orgnih.gov
Gradient Compatibility: A significant advantage of ELSD is its compatibility with gradient elution in HPLC, as the mobile phase is evaporated before detection. wikipedia.orgsedere.com This allows for the optimization of separation for complex samples.
Sensitivity and Response: The response of an ELSD is not always linear and can be influenced by various parameters such as the nebulizer gas flow rate, the drift tube temperature, and the nature of the mobile phase. sedere.com However, for many quality control applications, the linearity can be satisfactory over a defined concentration range. sedere.com It is particularly useful for detecting compounds that are missed by UV detectors. biotage.com
| Parameter | Description | Relevance to this compound Analysis |
| Nebulization | The eluent from the HPLC is mixed with an inert gas (e.g., nitrogen) to form a fine aerosol. sedere.com | Ensures uniform droplet formation containing the analyte. |
| Evaporation | The aerosol passes through a heated tube where the mobile phase evaporates, leaving solid analyte particles. sedere.com | The temperature must be optimized to evaporate the solvent without degrading the analyte. |
| Detection | A light source (e.g., laser) illuminates the analyte particles, and a photodiode detects the scattered light. wikipedia.org | Provides a signal proportional to the mass of the analyte, allowing for quantification. |
Future Directions and Emerging Research Avenues for 2 Ethylpteridin 4 3h One Studies
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of pteridinone derivatives has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes to 2-Ethylpteridin-4(3H)-one.
Key Research Thrusts:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the use of engineered enzymes for the key condensation and cyclization steps in the formation of the pteridinone core. This approach could significantly reduce the use of harsh reagents and solvents.
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and improve the purity of products in the synthesis of related heterocyclic compounds. rasayanjournal.co.in The application of MAOS to the synthesis of this compound could lead to more energy-efficient and rapid production.
Solvent-Free and Aqueous Synthesis: The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Research into solid-state synthesis or conducting reactions in water could drastically reduce the environmental impact of producing this compound and its derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow chemistry process could enable more efficient and automated production.
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pteridinone Synthesis
| Feature | Conventional Synthesis | Potential Sustainable Approaches |
| Catalyst | Often requires stoichiometric amounts of acids or bases. | Biocatalysts (enzymes), recyclable solid catalysts. |
| Solvent | Typically uses volatile organic solvents (e.g., DMF, Toluene). | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Energy Input | Prolonged heating using conventional methods. | Microwave irradiation, ultrasonic energy. rasayanjournal.co.in |
| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Higher atom economy, reduced byproducts, recyclable catalysts and solvents. mdpi.com |
| Reaction Time | Can range from several hours to days. | Significantly reduced, often to minutes. mdpi.com |
Advanced Computational Approaches for Structure-Function Elucidation
While experimental studies are crucial, in silico methods provide invaluable insights into the molecular properties and potential interactions of this compound. Advanced computational chemistry can guide experimental design and accelerate the discovery process.
Core Computational Methods:
Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. researchgate.net This information is fundamental to understanding its reactivity and spectroscopic properties. Key parameters that can be calculated include HOMO-LUMO energy gaps, which provide insights into the molecule's electronic transitions and kinetic stability. researchgate.netsapub.org
Molecular Dynamics (MD) Simulations: To understand the behavior of this compound in a dynamic environment, such as in solution or interacting with a biological macromolecule, MD simulations are a powerful tool. mdpi.comresearchgate.net These simulations can reveal conformational changes, solvation effects, and the stability of intermolecular interactions over time. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications where a range of substituted pteridinones are being investigated, 3D-QSAR models can be developed to correlate structural features with observed activities (e.g., insecticidal activity). nih.gov This can help in the rational design of more potent analogs.
Table 2: Key Parameters from Computational Studies and Their Significance
| Computational Method | Calculated Parameter | Significance for this compound |
| DFT | HOMO-LUMO Energy Gap | Predicts electronic excitability and chemical reactivity. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. nih.gov |
| MD Simulations | Root Mean Square Deviation (RMSD) | Assesses the stability of the molecule's conformation or its complex with a target over time. mdpi.com |
| MD Simulations | Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. mdpi.com |
| 3D-QSAR | CoMFA/CoMSIA Contour Maps | Visualizes the regions where steric, electrostatic, and other fields influence biological activity, guiding the design of new derivatives. nih.gov |
Discovery of New Biological Targets and Mechanisms (Non-human)
The biological roles of pteridines are well-established in various organisms, often as pigments or cofactors. mdpi.com Future research on this compound could uncover novel biological targets and mechanisms of action in non-human systems.
Potential Research Areas:
Insect Biochemistry: Pteridines are known to be involved in the pigmentation of insects and as cofactors in various metabolic pathways. mdpi.com Research could investigate whether this compound can act as an inhibitor or modulator of enzymes in these pathways, potentially leading to applications in pest management. The insecticidal activity of related quinazolinone compounds suggests this is a plausible avenue. researchgate.net
Plant Biology: The role of pteridines in plants is less understood than in animals. Studies could explore the effect of this compound on plant growth, development, or stress responses. It could potentially interact with enzymes involved in folate metabolism or other pathways.
Microbiology: Microorganisms synthesize a variety of pteridine (B1203161) derivatives. wikipedia.org this compound could be screened for its ability to interfere with microbial metabolic pathways, such as those involved in the biosynthesis of essential cofactors.
Applications in Biotechnological Systems (excluding human health)
The unique chemical structure of this compound may lend itself to various applications in biotechnology, provided that specific binding partners or responsive systems can be identified or engineered.
Emerging Biotechnological Applications:
Biosensor Development: If a protein or nucleic acid aptamer that specifically binds to this compound can be identified, it could be integrated into a biosensor platform. dtu.dk Such a sensor could be used for the detection and quantification of this molecule in various samples. The principle could be based on fluorescence, electrochemistry, or other signal transduction mechanisms. mdpi.com
Enzyme Inhibition for Industrial Biotechnology: Many industrial biotechnological processes rely on enzymatic conversions. This compound and its derivatives could be screened as inhibitors of enzymes that are undesirable in certain bioprocessing applications, allowing for better control over metabolic pathways in microorganisms used for industrial production.
Agricultural Applications: As suggested by the insecticidal potential of related compounds, this compound could be investigated for its utility in agriculture as a selective pest control agent. researchgate.netmdpi.com
Role in Chemical Biology Research Tools and Probes
Chemical biology relies on small molecules to probe and understand complex biological systems. This compound can serve as a scaffold for the development of such tools.
Development of Chemical Probes:
Fluorescent Probes: By chemically attaching a fluorophore to the this compound scaffold, it could be converted into a fluorescent probe. nih.gov If the parent molecule is found to bind to a specific biological target (e.g., an insect protein), the fluorescent probe could be used to visualize the localization and dynamics of that target within cells or tissues using techniques like fluorescence microscopy.
Affinity-Based Probes: Immobilizing this compound onto a solid support, such as agarose (B213101) beads, would create an affinity chromatography matrix. This could be used to isolate and identify binding partners of the molecule from complex biological lysates, a crucial step in target identification.
Photoaffinity Probes: The introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) onto the this compound structure would create a photoaffinity probe. Upon binding to its target and subsequent exposure to UV light, the probe would form a covalent bond, allowing for the irreversible labeling and subsequent identification of the target protein.
Q & A
Q. Q1. What are the established synthetic routes for 2-Ethylpteridin-4(3H)-one, and how can purity be optimized?
Synthesis typically involves multi-step reactions, such as cyclization of precursor hydrazones or condensation of ethyl-substituted intermediates. For example, oxidative cyclization using catalysts like lithium iodide under controlled temperatures (80–120°C) in dimethylformamide (DMF) can yield the core structure . Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC ensures high purity (>95%). Characterization by NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical for confirming identity .
Basic Characterization
Q. Q2. Which analytical techniques are essential for confirming the structural identity of this compound?
Key methods include:
- ¹H/¹³C NMR : Assign signals to protons and carbons in the pteridinone ring and ethyl substituent.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₀N₄O).
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680 cm⁻¹.
- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .
Safety and Handling
Q. Q3. What safety protocols are recommended for handling this compound in the laboratory?
- Storage : Keep in a sealed container at 2–8°C in a dry, ventilated area to prevent moisture absorption .
- PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved N95 respirators to avoid inhalation of aerosols .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust formation .
Advanced Synthesis
Q. Q4. How can Design of Experiments (DOE) optimize reaction conditions for this compound synthesis?
DOE can systematically vary:
- Temperature : Test ranges (e.g., 60–140°C) to balance reaction rate vs. decomposition.
- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) for yield improvements.
- Catalyst Loading : Optimize lithium iodide (0.5–5 mol%) to reduce side products .
Statistical tools (e.g., ANOVA) identify significant factors, reducing trial-and-error approaches.
Data Contradictions
Q. Q5. How should researchers resolve discrepancies in spectral data during characterization?
- Cross-Validation : Compare NMR with literature data for analogous pteridinones .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted precursors).
- Isotopic Patterns : Check HRMS for chlorine/bromine signatures suggesting contamination .
Mechanistic Studies
Q. Q6. What strategies elucidate the reaction mechanism of this compound formation?
- Isotopic Labeling : Introduce deuterium at the ethyl group to track bond cleavage via MS.
- Kinetic Studies : Monitor intermediate formation via in-situ IR or UV-Vis spectroscopy.
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies .
Biological Activity
Q. Q7. How can researchers assess the biological potential of this compound?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.
- Structure-Activity Relationships (SAR) : Modify the ethyl group to methyl/propyl and compare IC₅₀ values .
- Cytotoxicity Testing : Use MTT assays on human cell lines to evaluate therapeutic windows .
Stability and Degradation
Q. Q8. What factors influence the stability of this compound under storage?
- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via ring-opening.
- Light Exposure : Store in amber vials to prevent photolytic decomposition.
- Thermal Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf life .
Computational Modeling
Q. Q9. How can computational tools predict the physicochemical properties of this compound?
- Molecular Docking : Simulate binding to protein targets (e.g., dihydrofolate reductase) using AutoDock Vina.
- QSAR Models : Relate logP values to bioavailability using substituent descriptors (e.g., Hammett constants) .
- Solubility Prediction : COSMO-RS calculates solubility in aqueous/organic solvents .
Reproducibility
Q. Q10. What steps ensure reproducibility in synthesizing and testing this compound?
- Detailed Protocols : Specify reaction times, equipment (e.g., Schlenk lines for air-sensitive steps), and purification gradients.
- Supplementary Data : Publish NMR raw files, HPLC chromatograms, and crystallographic CIFs .
- Peer Review : Independent replication by collaborator labs validates methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
